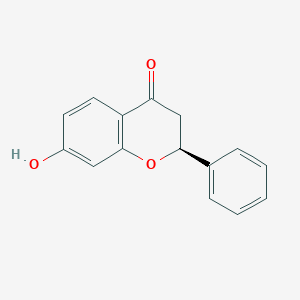

(2S)-7-hydroxyflavanone

Description

Overview of Flavanone (B1672756) Class within Flavonoids

Flavanones, also known as dihydroflavones, represent a significant subclass of flavonoids. mdpi.com They are widely distributed in the plant kingdom, with a notable presence in citrus fruits like oranges, lemons, and grapes, where they often contribute to the bitter taste of the peel and juice. nih.govcambridge.org Structurally, flavanones are distinguished from other flavonoids by the saturation of the double bond between carbons 2 and 3 in the C-ring. mdpi.com This structural feature means they possess a chiral center at the C-2 position. mdpi.com

Flavanones are key intermediates in the biosynthetic pathway of other flavonoid classes. mdpi.com For instance, they can be converted into flavones through dehydrogenation or into flavonols through hydroxylation and subsequent dehydration. mdpi.comnih.gov Common examples of flavanones found in nature include naringenin (B18129), hesperetin, and eriodictyol. nih.govcambridge.org These compounds can exist in their free form (aglycones) or as glycosides, where a sugar molecule is attached. mdpi.com

The general flavonoid structure consists of two aromatic benzene (B151609) rings (A and B) connected by a heterocyclic pyran ring (C). mdpi.com The specific arrangement and substituents on these rings determine the flavonoid's class and properties. mdpi.com Flavanones are formed through the isomerization of chalcones, a reaction catalyzed by the enzyme chalcone (B49325) isomerase. mdpi.comwikipedia.org

Significance of (2S)-Stereochemistry in Flavanone Research

The stereochemistry at the C-2 position of the flavanone skeleton is of paramount importance as it dictates the three-dimensional structure of the molecule, which in turn influences its biological activity. mdpi.comrsc.org Due to the chiral carbon at C-2, flavanones exist as a pair of enantiomers: (2S) and (2R). mdpi.com

In nature, the (2S) configuration is the predominantly biosynthesized form. researchgate.net The enzyme chalcone isomerase stereoselectively cyclizes chalcone precursors to produce (2S)-flavanones with very high enantiomeric purity. This natural prevalence underscores the significance of the (2S) form in biological systems.

Research has demonstrated that the different spatial arrangements of the (2S) and (2R) enantiomers can lead to different interactions with biological targets such as enzymes and receptors. mdpi.comrsc.org For example, studies on flavonoid-metabolizing enzymes often show a high degree of stereospecificity. Enzymes like flavanone 3β-hydroxylase (FHT) and flavone (B191248) synthase I (FNS I) exclusively accept flavanone substrates with a specific stereoconfiguration. nih.gov The orientation of the B-ring, as determined by the C-2 stereocenter, can affect how the molecule fits into the active site of an enzyme, thereby influencing whether it will be metabolized and what products will be formed. rsc.org This stereospecificity is a critical consideration in pharmacological and biochemical research, as the biological effects of a racemic mixture of flavanones may differ significantly from those of the pure (2S) enantiomer. mdpi.comdntb.gov.ua

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAJPHCXKPCPQZ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350985 | |

| Record name | 5,4'-DIDEOXYFLAVANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2545-13-3, 6583-40-0 | |

| Record name | (-)-7-Hydroxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2545-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyflavanone, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002545133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-7-hydroxyflavanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5,4'-DIDEOXYFLAVANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYFLAVANONE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF98742K2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation of 2s 7 Hydroxyflavanone

Identification in Plant Species

The compound (2S)-7-hydroxyflavanone has been successfully identified and isolated from various parts of several distinct plant species. Research has confirmed its presence in the stems of Dracaena loureiri and Spatholobus suberectus. scienceasia.orgbiocrick.comchemfaces.com It has also been reported in Dalbergia sissoo, Virgilia oroboides, and Zuccagnia punctata. chemfaces.comnih.govmdpi.com Furthermore, studies have identified 7-hydroxyflavanone (B191499) in the leaves of the mangrove plant Avicennia officinalis and in Launaea procumbens. semanticscholar.org While often found in plants, it is particularly noted in citrus fruits. mdpi.combiosynth.com

Table 1: Plant Species Containing this compound

| Plant Species | Family | Plant Part | Reference |

|---|---|---|---|

| Dalbergia sissoo | Fabaceae | Not specified | nih.gov |

| Virgilia oroboides | Fabaceae | Not specified | nih.gov |

| Spatholobus suberectus | Fabaceae | Stems | biocrick.comchemfaces.com |

| Zuccagnia punctata | Fabaceae | Not specified | chemfaces.commdpi.com |

| Dracaena loureiri | Agavaceae | Stems | scienceasia.org |

| Launaea procumbens | Asteraceae | Leaves | |

| Avicennia officinalis | Acanthaceae | Leaves | semanticscholar.org |

Presence in Specific Botanical Families

The distribution of this compound appears prominent in certain botanical families. A significant number of the plants identified as sources for this compound belong to the Fabaceae (legume) family, including species from the genera Dalbergia, Virgilia, Spatholobus, and Zuccagnia. biocrick.comchemfaces.comnih.gov Its isolation from Dracaena loureiri marks its presence in the Agavaceae family, representing a discovery within a monocotyledonous plant. scienceasia.org The identification in Launaea procumbens places it within the Asteraceae family, while its presence in citrus points to the Rutaceae family. biosynth.com

Extraction and Purification Methodologies

The isolation of this compound from plant matrices involves standard phytochemical procedures, beginning with solvent extraction followed by various chromatographic techniques for purification.

The initial step typically involves extracting the dried and pulverized plant material with an organic solvent. Methanol (B129727) is commonly used for this purpose, as seen in the bioassay-guided fractionation of Spatholobus suberectus stems and the extraction from Avicennia officinalis leaves. biocrick.comchemfaces.comsemanticscholar.org Other solvents like dichloromethane (B109758) and ethyl acetate (B1210297) are also employed in fractionation schemes. chemfaces.comunimi.it

Following extraction, the crude extract is subjected to purification, which relies heavily on chromatographic methods.

Column Chromatography: This is a fundamental technique used for the separation of this compound from other metabolites. Silica gel is a common stationary phase, often used with solvent systems like dichloromethane-ethyl acetate or toluene-diethyl ether. unimi.itnih.gov Sephadex LH-20 is another effective medium for flavonoid purification, typically using methanol or dichloromethane-methanol mixtures as the eluent. unimi.it

High-Performance Liquid Chromatography (HPLC): For final purification and analysis, HPLC is frequently utilized. Reversed-phase columns, such as a C18 column, are often employed. nih.gov A study on the biotransformation of 7-hydroxyflavanone used a gradient elution with acetonitrile (B52724) and formic acid in water for separation and analysis. nih.gov Supercritical fluid chromatography has also been developed for the chiral separation of flavanones, including 7-hydroxyflavanone, using a Chiralpak AD column. uva.es

Preparative Thin-Layer Chromatography (TLC): This method has also been used for the isolation of this compound, for instance, from the stems of Dracaena loureiri. scienceasia.org

The identity and structure of the purified compound are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), mass spectrometry (MS), and comparison with literature data. scienceasia.orgsemanticscholar.orgnih.gov

Table 2: Methodologies for Extraction and Purification of 7-Hydroxyflavanone

| Technique | Details | Purpose | Reference |

|---|---|---|---|

| Solvent Extraction | Using methanol to process powdered plant material. | Initial extraction from plant matrix. | biocrick.comchemfaces.comsemanticscholar.org |

| Column Chromatography | Stationary phases: Silica gel, Sephadex LH-20. | Separation of crude extract components. | unimi.itnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 columns with acetonitrile/formic acid gradients. | Final purification and quantitative analysis. | nih.gov |

| Supercritical Fluid Chromatography (SFC) | Chiral stationary phase (e.g., Chiralpak AD). | Enantiomeric separation. | uva.es |

| Preparative TLC | Silica gel plates. | Small-scale purification. | scienceasia.org |

Synthetic Methodologies and Derivatization of 2s 7 Hydroxyflavanone

Chemical Synthesis Approaches to Flavanone (B1672756) Core

The construction of the flavanone core is most commonly achieved through the cyclization of a 2'-hydroxychalcone (B22705) precursor. Various strategies have been developed to control the stereochemistry at the C2 position, leading to the desired (2S)-enantiomer.

Cyclization of o-Hydroxychalcones

The intramolecular cyclization of o-hydroxychalcones is a fundamental and widely used method for the synthesis of the flavanone skeleton. This reaction can be catalyzed by either acid or base. In nature, this cyclization is catalyzed by the enzyme chalcone (B49325) isomerase, which stereospecifically produces (2S)-flavanones. sysrevpharm.orgunibs.it

Acid-catalyzed cyclization often employs mineral acids like sulfuric acid (H₂SO₄) or organic acids such as trifluoroacetic acid (CF₃COOH) to promote the intramolecular aldol (B89426) condensation. For instance, treating 2'-hydroxychalcone with H₂SO₄ in ethanol (B145695) at elevated temperatures can yield the corresponding flavanone. However, these methods typically result in a racemic mixture of flavanones, which then requires subsequent resolution to isolate the desired (2S)-enantiomer.

Base-catalyzed cyclization is another common approach, often utilizing alkali hydroxides or amines. The reaction proceeds via an intramolecular oxa-Michael addition. mdpi.com The choice of base and reaction conditions can influence the reaction rate and yield. mdpi.com

Table 1: Examples of Acid- and Base-Catalyzed Cyclization of o-Hydroxychalcones

| Precursor | Catalyst/Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2'-Hydroxychalcone | H₂SO₄ | Ethanol | 80°C, 6 h | Flavanone (racemic) | 58% | |

| 2'-Hydroxychalcones | Piperidine | Not specified | Not specified | Flavanones | Not specified | nepjol.info |

| 2'-Hydroxychalcones | Proton Sponge | Methanol (B129727)/Dichloromethane (B109758) | Not specified, 24 h | Flavanones | Good yields | nih.gov |

Stereoselective Synthesis Strategies for (2S)-Enantiomer

Achieving stereoselectivity in the synthesis of (2S)-flavanones is crucial, as the biological activity of these compounds is often dependent on their stereochemistry. Over 99% of naturally occurring flavanones possess the (2S)-configuration. Strategies to obtain the (2S)-enantiomer include the use of chiral auxiliaries, chiral catalysts, and the resolution of racemic mixtures.

One common method for obtaining enantiomerically pure flavanones is through the resolution of a racemic mixture. This can be achieved by enzymatic resolution, where an enzyme selectively acts on one enantiomer. For example, Candida antarctica lipase (B570770) B (CAL-B) can be used for the kinetic resolution of racemic flavanone esters by selectively hydrolyzing the (2R)-ester, leaving the (2S)-enantiomer with high enantiomeric excess (>95% ee).

Organocatalytic and Metal-Catalyzed Asymmetric Syntheses

In recent years, significant progress has been made in the development of asymmetric catalytic methods to directly synthesize enantioenriched flavanones. These methods offer a more efficient alternative to classical resolution techniques.

Organocatalysis: Chiral organocatalysts, such as proline derivatives and thiourea-based catalysts, have been successfully employed for the enantioselective intramolecular oxa-Michael addition of chalcones. mdpi.comresearchgate.net For example, a new family of organocatalysts based on aminoquinoline and pyrrolidine (B122466) has been shown to catalyze the direct and highly enantioselective cyclization of 2'-hydroxychalcones, mimicking the natural process of chalcone cyclization and affording flavanones with up to 99% enantiomeric excess. researchgate.net These reactions often proceed under mild conditions and are tolerant to moisture and air. researchgate.net

Metal-Catalyzed Asynthesis: Transition metal catalysis offers another powerful tool for the asymmetric synthesis of flavanones. Chiral complexes of metals like palladium, rhodium, and nickel have been utilized. mdpi.comacs.org For instance, palladium(II)-catalyzed one-pot β-arylation of chromanones with arylboronic acids provides a novel route to various flavanones. acs.org Rhodium-catalyzed asymmetric addition of arylboronic acids to chromones has also been reported to produce flavanones with high yields and enantioselectivity. thieme-connect.com

Table 2: Examples of Organocatalytic and Metal-Catalyzed Asymmetric Synthesis of Flavanones

| Substrate | Catalyst System | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| α-Substituted Chalcones | Chiral Quinine-Thiourea | Not specified | Not specified | 94% | mdpi.com |

| 2'-Hydroxychalcones | L-proline-derived catalyst | Not specified | 83-99% | 55-82% (S) | thieme-connect.com |

| Chromones and Arylboronic Acids | Palladium(II)/Chiral Ligand | Water | ~95% | ~80% (R) | thieme-connect.com |

| Chromanones and Arylboronic Acids | Palladium(II) Catalysis | Not specified | up to 92% | Not specified | acs.org |

| Chalcones | Nickel-semicorrin catalyst | Not specified | 64-73% | 92-94% | mdpi.com |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nepjol.inforesearchgate.net The synthesis of flavanones from 2'-hydroxychalcones can be efficiently achieved using microwave irradiation. nepjol.info For instance, the acetic acid-mediated cyclization of 2'-hydroxychalcones under microwave irradiation can afford flavanones in good yields (up to 82%) within a short reaction time of about 30 minutes. nepjol.info This method provides a greener and more efficient alternative to traditional heating, which can take several days for the same transformation. nepjol.info

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of (2S)-7-hydroxyflavanone. This approach utilizes whole microbial cells or isolated enzymes to perform specific chemical transformations.

In nature, the stereospecific cyclization of chalcones to (2S)-flavanones is catalyzed by the enzyme chalcone isomerase (CHI). nih.gov Recombinant microorganisms, such as Saccharomyces cerevisiae, have been engineered to express the necessary enzymes for flavanone biosynthesis, including CHI. nih.gov By feeding these engineered yeast strains with appropriate precursors like phenylpropanoid acids, significant amounts of (2S)-flavanones, such as naringenin (B18129) and pinocembrin (B1678385), can be produced. nih.gov

Microbial transformations using various fungal strains have also been employed to modify the 7-hydroxyflavanone (B191499) scaffold. For example, strains of Aspergillus and Penicillium can catalyze reactions such as O-methylation, hydroxylation, and reduction of the carbonyl group on racemic 7-hydroxyflavanone. nih.gov The use of yeast strains like Candida wiswanathii can reduce (S)-flavanone to produce (2R,4S)-trans-flavan-4-ol with high enantiomeric excess. mdpi.com

Table 3: Examples of Biocatalytic Transformations of Flavanones

| Substrate | Biocatalyst (Strain) | Transformation | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Racemic 7-Hydroxyflavanone | Aspergillus niger KB | Carbonyl reduction | 7-Hydroxyflavan-4-ol | 74% | nih.gov |

| Racemic 7-Hydroxyflavanone | Aspergillus niger 13/5 | Dehydrogenation | 7-Hydroxyflavone (B191518) | 98% | nih.gov |

| Racemic 7-Hydroxyflavanone | Penicillium chermesinum 113 | O-methylation and hydroxylation | 7-Methoxyflavanone (B1630992), 3',4'-Dihydroxy-7-methoxyflavanone | 15% (total) | nih.gov |

| (S)-Flavanone | Candida wiswanati KCh 120 | Carbonyl reduction | (2R,4S)-trans-Flavan-4-ol | Not specified (92% ee) | mdpi.com |

| (S)-Flavanone | Rhodotorula rubra | Carbonyl reduction | (2R,4S)-trans-Flavan-4-ol | Not specified (99% ee) | mdpi.com |

Rational Design and Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is an active area of research aimed at exploring structure-activity relationships and developing new compounds with enhanced biological properties. The hydroxyl group at the 7-position serves as a convenient handle for derivatization.

For example, various ester derivatives of 7-hydroxyflavone have been synthesized by condensing 7-hydroxyflavone with substituted acyl chlorides in the presence of a base like pyridine. sysrevpharm.org These modifications can alter the physicochemical properties of the parent molecule, potentially leading to improved bioactivity. Other derivatives, such as those containing a 1,2,4-triazole (B32235) structure, have also been synthesized from 7-hydroxyflavone and evaluated for their biological activities. nih.gov The synthesis of these derivatives often involves standard organic reactions, allowing for the creation of a diverse library of compounds for pharmacological screening. sysrevpharm.orgresearchgate.netnih.gov

Biosynthesis and Metabolic Pathways of 2s 7 Hydroxyflavanone

General Flavonoid Biosynthetic Pathway in Plants

The journey to (2S)-7-hydroxyflavanone begins with the general phenylpropanoid pathway, a fundamental metabolic route in higher plants responsible for synthesizing a wide array of secondary metabolites. nih.govwikipedia.org This pathway starts with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. nih.gov

The initial steps of the phenylpropanoid pathway involve three key enzymes:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. nih.gov

Cinnamate-4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov

4-Coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it with coenzyme A, forming p-coumaroyl-CoA. nih.gov

This activated molecule, p-coumaroyl-CoA, stands at a critical juncture, ready to enter the specific flavonoid biosynthetic pathway. wikipedia.orgresearchgate.net

Specific Enzymatic Steps Leading to Flavanone (B1672756) Formation

The formation of the characteristic flavanone skeleton is the next crucial stage. This involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by the enzyme chalcone (B49325) synthase (CHS). researchgate.net The product of this reaction is a chalcone, specifically naringenin (B18129) chalcone. researchgate.netfrontiersin.org

This open-chain chalcone then undergoes an intramolecular cyclization to form the three-ringed flavanone structure. wikipedia.org This critical step is catalyzed by the enzyme chalcone isomerase (CHI), which stereospecifically produces the (2S)-enantiomer of the flavanone. acs.orgmdpi.com In the case of this compound, the precursor is liquiritigenin, which is formed from 4-coumaroyl-CoA and malonyl-CoA.

Role of Chalcone Synthase (CHS) and Chalcone Isomerase (CHI)

Chalcone Synthase (CHS) is a pivotal enzyme that marks the entry point into the flavonoid pathway. researchgate.net It belongs to the type III polyketide synthase family and functions as a homodimer. mdpi.com CHS catalyzes a series of decarboxylative condensation reactions, extending the p-coumaroyl-CoA starter molecule with three acetate (B1210297) units from malonyl-CoA. mdpi.com The resulting linear tetraketide intermediate is then folded and cyclized through a Claisen-type condensation to yield naringenin chalcone. acs.org

Chalcone Isomerase (CHI) acts upon the newly formed chalcone. mdpi.com While the cyclization of chalcone to flavanone can occur spontaneously, CHI significantly accelerates the reaction rate and, importantly, controls the stereochemistry of the product, ensuring the formation of the biologically active (2S)-flavanone. mdpi.com There are different types of CHI enzymes; Type I CHIs are widespread and convert naringenin chalcone to naringenin, while Type II CHIs, found mainly in legumes, can also utilize isoliquiritigenin (B1662430) to produce liquiritigenin. nih.gov

Hydroxylation Enzymes in Flavanone Biosynthesis

The introduction of hydroxyl groups at specific positions on the flavanone skeleton is a key step in generating the vast diversity of flavonoids. These hydroxylation reactions are primarily catalyzed by cytochrome P450-dependent monooxygenases (P450s) and 2-oxoglutarate-dependent dioxygenases. mdpi.com

In the biosynthesis of this compound, the hydroxyl group at the 7-position of the A-ring is already present in the precursor molecule, liquiritigenin, which is derived from the cyclization of isoliquiritigenin. However, further hydroxylation can occur on the B-ring. For instance, flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H), both P450 enzymes, are responsible for adding hydroxyl groups to the 3' and 5' positions of the B-ring of flavanones and dihydroflavonols. oup.compnas.org This hydroxylation is crucial for determining the color of pigments like anthocyanins. pnas.org While not directly forming 7-hydroxyflavanone (B191499), these enzymes illustrate the general mechanism of flavonoid hydroxylation.

Metabolic Transformations of 7-Hydroxyflavanone (in vitro, microbial)

While plants are the primary producers of this compound, microorganisms can metabolize this compound into a variety of derivatives. These biotransformations are of significant interest as they can lead to novel compounds with potentially altered biological activities. tandfonline.com

Studies using filamentous fungi, particularly species of Aspergillus and Penicillium, have demonstrated several metabolic routes for 7-hydroxyflavanone. nih.govresearchgate.net These transformations include:

O-methylation: The hydroxyl group at the 7-position can be methylated to form 7-methoxyflavanone (B1630992). nih.gov

Hydroxylation: Additional hydroxyl groups can be introduced, for example, at the C-3' and C-4' positions of the B-ring. nih.gov

Reduction: The carbonyl group at C-4 can be reduced to a hydroxyl group, forming 7-hydroxyflavan-4-ol. nih.gov

Dehydrogenation: A double bond can be introduced between C-2 and C-3, converting the flavanone into a flavone (B191248) (7-hydroxyflavone). nih.gov

Combined Reactions: Some microorganisms can perform multiple transformations, such as hydroxylation at C-5 combined with the reduction of the carbonyl group. nih.gov

The specific products formed depend on the microbial species and strain used. nih.gov For example, Aspergillus niger KB has been shown to reduce the carbonyl group of 7-hydroxyflavanone to yield 7-hydroxyflavan-4-ol, while Aspergillus niger 13/5 catalyzes its dehydrogenation to 7-hydroxyflavone (B191518). nih.govresearchgate.net

Table 1: Microbial Transformations of 7-Hydroxyflavanone

| Microorganism | Transformation Product(s) | Reference |

|---|---|---|

| Penicillium chermesinum 113 | 7-Methoxyflavanone; 3',4'-Dihydroxy-7-methoxyflavanone | nih.gov |

| Aspergillus niger KB | 7-Hydroxyflavan-4-ol | nih.gov |

| Aspergillus niger 13/5 | 7-Hydroxyflavone | nih.gov |

| Aspergillus ochraceus 456 | 5,7-Dihydroxyflavan-4-ol | nih.gov |

| Nocardia species (NRRL 5646) | 7-Methoxyflavone | ebi.ac.uk |

| Aspergillus alliaceus (ATCC 10060) | 4',7-Dihydroxyflavone | ebi.ac.uk |

| Beauveria bassiana (ATCC 7159) | 7-O-β-D-4-O-Methylglucopyranoside; 4'-Hydroxyflavone 7-O-β-D-4-O-methylglucopyranoside | ebi.ac.uk |

In Vitro and Preclinical Biological Activities and Cellular Mechanisms of 2s 7 Hydroxyflavanone

Antioxidant Activity and Oxidative Stress Modulation

(2S)-7-Hydroxyflavanone, a member of the flavonoid family, demonstrates significant antioxidant properties through a variety of mechanisms. nih.govresearchgate.net These activities are crucial in protecting cells from damage induced by oxidative stress, a key factor in the pathogenesis of numerous diseases. The antioxidant effects of this compound can be categorized into its ability to directly neutralize free radicals, interact with metal ions, and modulate the body's own antioxidant defense systems. plos.orgfarmaciajournal.com

Direct Free Radical Scavenging Mechanisms

The primary mechanism behind the antioxidant capacity of this compound lies in its ability to directly scavenge free radicals. This action is largely attributed to the presence of a hydroxyl (-OH) group on its structure, which can donate a hydrogen atom to stabilize highly reactive free radicals, such as reactive oxygen species (ROS). researchgate.netscbt.com This process interrupts the chain reactions of oxidation that can damage cellular components like lipids, proteins, and DNA. researchgate.net

The structure of flavonoids, particularly the arrangement of hydroxyl groups, is critical to their radical-scavenging ability. researchgate.net For 7-hydroxyflavanone (B191499), the hydroxyl group at the 7-position enhances its capacity to engage in electron transfer mechanisms, which effectively neutralizes free radicals. scbt.com Studies have demonstrated this activity using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.net While specific IC50 values can vary depending on the experimental setup, the inherent chemical structure of 7-hydroxyflavanone makes it an effective direct antioxidant. researchgate.netresearchgate.net

Interaction with Metal Ions and Chelation Properties

Another important facet of the antioxidant activity of this compound is its ability to chelate metal ions. farmaciajournal.comscbt.com Transition metals, such as iron (Fe) and copper (Cu), can participate in the Fenton reaction, a process that generates highly damaging hydroxyl radicals. researchgate.net By binding to these metal ions, 7-hydroxyflavanone can prevent them from catalyzing the formation of ROS. farmaciajournal.com

The chelation capability of flavonoids is facilitated by their specific structural features, including hydroxyl and ketone groups, which can form stable complexes with metal ions. farmaciajournal.comresearchgate.net In the case of 7-hydroxyflavanone, the hydroxyl group and the oxygen of the adjacent ketone group can participate in the complexation process. farmaciajournal.com Research has shown that 7-hydroxyflavanone can effectively chelate copper ions, with its 7-hydroxyl group favoring chelation, particularly under acidic conditions. rsc.org Furthermore, a complex of 7-hydroxyflavanone with manganese demonstrated superior antioxidant and anti-peroxidation activity compared to the flavonoid alone, highlighting the significance of this mechanism. farmaciajournal.com

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Nrf2/HO-1 Pathway)

Beyond its direct antioxidant actions, this compound exerts indirect antioxidant effects by upregulating the body's endogenous defense systems. plos.org A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. plos.orgscirp.org

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. medchemexpress.comscirp.org Under normal conditions, Nrf2 is kept inactive by its repressor, Kelch-like ECH-associated protein 1 (Keap1). plos.org In the presence of oxidative stress or inducers like 7-hydroxyflavanone, Nrf2 is released from Keap1 and translocates to the nucleus. plos.orgresearchgate.net Computational docking studies suggest that 7-hydroxyflavanone binds effectively to the Nrf2-binding domain of Keap1, facilitating the release and activation of Nrf2. plos.orgnih.gov

Once in the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), leading to the transcription of protective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). scirp.orgscirp.org HO-1 is a potent antioxidant enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties. scirp.org Studies have consistently shown that 7-hydroxyflavone (B191518) protects cells, such as renal and myocardial cells, from oxidative stress by activating the ERK/Nrf2/HO-1 pathway. plos.orgscirp.orgchemfaces.com This leads to increased mRNA and protein expression of Nrf2, HO-1, and NQO1, thereby enhancing the cell's capacity to neutralize oxidants and resist injury. scirp.orgscirp.org

| Compound | Pathway | Key Proteins Activated | Cellular Outcome | Reference |

|---|---|---|---|---|

| This compound | ERK/Nrf2/HO-1 | Nrf2, HO-1, NQO1 | Protection against oxidative stress-induced cell injury | plos.orgscirp.orgnih.gov |

Inhibition of Reactive Oxygen Species (ROS) Generating Enzymes (e.g., Xanthine (B1682287) Oxidase, NADPH Oxidase)

This compound can also mitigate oxidative stress by directly inhibiting enzymes that are major sources of ROS production. nih.govresearchgate.net Two such key enzymes are Xanthine Oxidase (XO) and NADPH Oxidase (NOX).

Xanthine oxidase catalyzes the conversion of hypoxanthine (B114508) to xanthine and then to uric acid, producing superoxide (B77818) radicals in the process. nih.govscispace.com This enzyme is implicated in conditions like ischemia-reperfusion injury. nih.gov Research on the structure-activity relationship of flavonoids has revealed that planar flavones and flavonols possessing a 7-hydroxyl group are effective inhibitors of xanthine oxidase. nih.gov This suggests that 7-hydroxyflavanone can suppress the formation of both uric acid and ROS by inhibiting this enzyme. nih.govtandfonline.com

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are closely linked to its antioxidant activities and involve the modulation of key inflammatory pathways. chemfaces.com By reducing oxidative stress, it can dampen the signaling cascades that lead to an inflammatory response.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

A primary mechanism of the anti-inflammatory action of this compound is its ability to suppress the production of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2). chemfaces.com In inflammatory conditions, these molecules are often overproduced by enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemfaces.com

In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, 7-hydroxyflavone has been shown to effectively attenuate the production of NO and PGE2. chemfaces.com This inhibition helps to control the inflammatory cascade, as excessive NO can contribute to oxidative damage and PGE2 is a key mediator of pain and swelling. chemfaces.comtandfonline.com The ability of 7-hydroxyflavanone to downregulate these inflammatory molecules indicates its potential as a lead compound for the development of anti-inflammatory agents. chemfaces.com

| Compound | Mediator Inhibited | Cell Model | Inducer | Reference |

|---|---|---|---|---|

| This compound | Nitric Oxide (NO) | RAW264.7 macrophages | LPS | chemfaces.com |

| This compound | Prostaglandin E2 (PGE2) | RAW264.7 macrophages | LPS | chemfaces.com |

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, STAT3, MAPK)

This compound, also known as 7-hydroxyflavone (7-HF), has demonstrated notable anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Research indicates that 7-HF can attenuate the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced inflammatory models.

A significant mechanism underlying these effects is the regulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. In studies on myocardial ischemia/reperfusion injury, 7-HF was found to modulate the phosphorylation of key MAPK proteins, including p38, JNK, and ERK1/2. Specifically, it was observed to upregulate the phosphorylation of ERK1/2 while downregulating the phosphorylation of p38 and JNK. This modulation, along with the inhibition of NF-κB p65 phosphorylation, contributes to its cardioprotective effects by suppressing the inflammatory cascade.

Furthermore, a derivative of 7-hydroxyflavanone, 2'-hydroxyflavanone (B191500) (2-HF), has also been shown to prevent LPS-induced inflammatory responses by regulating the ROS/MAPK/NF-κB pathway. It inhibits the phosphorylation and nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression. Additionally, 2-HF has been found to restrict the Signal Transducer and Activator of Transcription 3 (STAT3) pathway in some cancer models, which is another crucial pathway in inflammation and cancer progression. The STAT3 pathway is known to be constitutively activated in many tumors, driving proliferation and suppressing apoptosis.

The modulation of these interconnected signaling pathways highlights the potential of this compound and its derivatives as therapeutic agents for inflammatory conditions.

Antiproliferative and Apoptosis-Inducing Effects in Cellular Models

Inhibition of Cancer Cell Proliferation and Viability

This compound and its related compounds have demonstrated significant antiproliferative effects across various cancer cell lines. In human cervical cancer HeLa

Impact on Angiogenesis-Related Factors (e.g., Vascular Endothelial Growth Factor)

Antimicrobial Activities

This compound, a member of the flavanone (B1672756) class of flavonoids, has been investigated for its ability to inhibit the growth of various pathogenic microorganisms. The following sections detail the research findings regarding its antibacterial, antifungal, antiviral, and antiparasitic properties.

Antibacterial Efficacy Against Pathogenic Strains

7-Hydroxyflavanone has demonstrated antimicrobial activity against specific pathogenic bacteria. In vitro studies have shown its efficacy against clinical isolates of Streptococcus pneumoniae, a bacterium responsible for respiratory infections. The reported minimum inhibitory concentration (MIC) values for 7-hydroxyflavanone against this pathogen have ranged from 50 to 500 μg/mL chemfaces.com. Another report cited a MIC value of 1000 μg/mL against S. pneumoniae mdpi.com.

However, the broader antibacterial spectrum appears to be limited. One study reported that 7-hydroxyflavone, the dehydrogenated counterpart of 7-hydroxyflavanone, exhibited no antimicrobial activity when tested against three Gram-positive and two Gram-negative bacterial strains nih.gov. In contrast, a different investigation into 7-hydroxyflavone found it to be effective against Staphylococcus aureus but not Escherichia coli redalyc.org. These differing results suggest that the activity may be highly species-specific and that the saturation of the C2-C3 bond in the flavanone structure is a critical determinant of its antibacterial action.

Table 1: Antibacterial Activity of 7-Hydroxyflavanone

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Streptococcus pneumoniae | 50 - 500 | chemfaces.com |

Antifungal Efficacy Against Fungal Species

The antifungal properties of flavonoids are widely recognized, though specific data for this compound against human fungal pathogens are not extensively detailed in the available literature. Research has often focused on the flavone (B191248) form or other related flavonoid structures. For instance, flavone itself has been shown to possess activity against various Candida species, with MICs reported to be in the range of 62.5 to 83 μg/mL nih.gov.

Studies on 7-hydroxyflavone, the related flavone, have demonstrated its potential in controlling plant-pathogenic fungi such as Septoria lycopersici nih.govresearchgate.net. The transformation of 7-hydroxyflavanone by microbial enzymes has also been explored as a method to generate novel derivatives with potentially enhanced bioactivity nih.govsemanticscholar.org. While these findings highlight the general antifungal potential within this chemical class, direct evidence and specific MIC values for this compound against key human fungal pathogens like Candida albicans or Aspergillus fumigatus remain areas for further investigation.

Antiviral Properties and Mechanisms

Investigations into the antiviral effects of this chemical scaffold have primarily focused on 7-hydroxyflavone. It has been identified as an inhibitor of the Enterovirus 71 (EV71) 3C protease (3Cpro), an enzyme crucial for viral replication mdpi.comnih.gov. Research has demonstrated that 7-hydroxyflavone inhibits EV71-induced cytopathic effects in cell cultures with a half-maximal inhibitory concentration (IC50) of 23.45 μM mdpi.com. The proposed mechanism involves the binding of the flavonoid to the 3Cpro, thereby blocking its proteolytic activity mdpi.commdpi.com.

This line of inquiry has extended to other viruses, with studies exploring 7-hydroxyflavone and its derivatives as potential inhibitors of the 3-chymotrypsin-like cysteine protease (3CLpro) of coronaviruses news-medical.netmdpi.com. Conversely, one study noted that 7-hydroxyflavone exhibited poor antiviral activity against the influenza A/H1N1 virus in their assays nih.gov. It is important to note that this research was conducted on the flavone form, and studies specifically detailing the antiviral mechanisms and efficacy of the this compound enantiomer are needed to confirm these activities.

Antiparasitic Effects

The potential of 7-hydroxyflavanone and related flavonoids as antiparasitic agents has been explored against several protozoan parasites. Research has shown that 7-hydroxyflavone, isolated from the plant Lawsonia inermis, exhibits efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis, with a reported half-maximal inhibitory concentration (IC50) of 4.1 μg/mL medwinpublishers.com.

Other studies have highlighted the potent antileishmanial activity of different hydroxylation patterns on the flavonoid skeleton, with 7,8-dihydroxyflavone (B1666355) being noted for its effects parasite-journal.org. While the broader class of flavonoids has shown promise, the antiparasitic activity of this compound specifically is not yet fully characterized, and further studies are required to determine its spectrum of activity against parasites such as Trypanosoma and Plasmodium species.

Specific Enzyme Modulation and Inhibition

Flavonoids are well-known modulators of various enzyme systems, including the cytochrome P450 superfamily, which is central to the metabolism of drugs and xenobiotics.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces prostaglandins (B1171923) and leukotrienes, mediators of inflammation. lookchem.com The dual inhibition of these enzymes is a therapeutic strategy for inflammatory conditions. lookchem.com Research has shown that 7-hydroxyflavone possesses inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX). selleckchem.com

In vitro assays demonstrated that 7-hydroxyflavone inhibits COX-2 and 5-LOX in a concentration-dependent manner. selleckchem.com The half-maximal inhibitory concentrations (IC₅₀) have been determined for both enzymes. rsc.org Furthermore, computational docking studies have supported these findings, showing effective interaction of 7-hydroxyflavone with the binding sites of COX-2 and 5-LOX. selleckchem.com These results highlight the anti-inflammatory potential of the 7-hydroxyflavone scaffold.

| Compound | Target Enzyme | IC₅₀ Value | Source |

|---|---|---|---|

| 7-Hydroxyflavone | Cyclooxygenase-2 (COX-2) | 27 µg/mL | rsc.org |

| 7-Hydroxyflavone | 5-Lipoxygenase (5-LOX) | 33 µg/mL | rsc.org |

Acetylcholinesterase Modulation

Acetylcholinesterase (AChE) is an enzyme that degrades the neurotransmitter acetylcholine, and its inhibition is a primary strategy for treating Alzheimer's disease. rsc.orglookchem.com The flavonoid chemical class, including flavanones, has been widely investigated for AChE inhibitory activity.

While the broader class of flavanones has shown potential, with some synthesized derivatives exhibiting potent AChE inhibition, specific experimental data on the direct modulation of AChE by this compound is not extensively detailed in the current body of literature. Studies on related flavanones, such as naringenin (B18129), have shown that derivatives can be synthesized to improve AChE inhibitory activity, suggesting the flavanone backbone is a viable starting point for developing such inhibitors. Molecular docking studies on other flavanones have helped to elucidate potential binding modes within the active site of the AChE enzyme. However, without direct studies, the activity of this compound on AChE remains an area for further investigation.

Other Relevant Enzyme Interactions

Beyond the specific targets mentioned above, this compound and its related structures interact with a variety of other enzymes, primarily those involved in metabolism.

Microbial Enzymes: Microbial transformation studies using various fungal species have shown that 7-hydroxyflavanone serves as a substrate for several enzymatic reactions. These biotransformations include O-methylation, hydroxylation, dehydrogenation, and reduction of the carbonyl group, resulting in a diverse range of metabolites. This indicates that the 7-hydroxyflavanone structure can be readily modified by microbial enzyme systems.

Cytochrome P450 (CYP) Enzymes: In humans, flavonoids are metabolized by cytochrome P450 enzymes. Studies have investigated the interaction of flavone and flavanone with several human P450 isoforms. Specifically, 7-hydroxyflavone has been identified as a potent inhibitor of CYP1A1 with a high degree of selectivity over the related CYP1A2 enzyme. The reported inhibition constant (Ki) for CYP1A1 is 0.015 µM. CYP2A6 has also been shown to be highly active in the oxidation of the parent flavanone structure.

Phase II Metabolizing Enzymes: Flavonoids are also known to interact with phase II metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs), which are crucial for their metabolism and disposition in the body. Studies have shown that 7-hydroxyflavone can be glucuronidated by UGT isoforms, which is a common metabolic pathway for flavonoids.

Structure Activity Relationship Sar Studies of 2s 7 Hydroxyflavanone and Its Analogues

Influence of Hydroxyl Group Positioning and Number on Bioactivity

The number and location of hydroxyl (-OH) groups on the flavanone (B1672756) core are primary determinants of its biological activity. The antioxidant capacity and interaction with various enzymes and receptors are substantially influenced by the hydroxylation pattern on both the A and B rings. nih.gov

The position of a single hydroxyl group on the flavanone structure can lead to significant differences in bioactivity. For instance, a comparison of monohydroxyflavanones reveals that 6-hydroxyflavanone (B191495) exhibits higher antioxidant activity and is more effective at protecting DNA against oxidative damage than 7-hydroxyflavanone (B191499) or 2'-hydroxyflavanone (B191500). mdpi.com In contrast, 7-hydroxyflavanone has been shown to have only a weak inhibitory effect on the proliferation of certain cancer cells, such as MCF-7, and low cytotoxicity against some leukemia cell lines. mdpi.com Studies on aromatase inhibition showed that hydroxylation at the 7-position significantly enhances inhibitory potency compared to the unsubstituted flavone (B191248). oup.com Furthermore, the 7-OH group on the A-ring has been associated with inhibition of acetylcholinesterase (AChE) through hydrogen bonding. rsc.org The hydroxyl group at position 7 is often considered the most acidic site in flavonoids, which can influence its reaction mechanism in polar solvents. acs.org

Increasing the number of hydroxyl groups generally correlates with an increase in certain biological activities, particularly antioxidant effects. nih.gov The configuration of hydroxyl groups on the B-ring is a critical determinant for scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov Flavonoids with a catechol (3',4'-dihydroxy) or pyrogallol (B1678534) (3',4',5'-trihydroxy) moiety on the B-ring, such as eriodictyol, often show markedly higher antioxidant capacity than those with no or a single hydroxyl group on the B-ring, like pinocembrin (B1678385) and naringenin (B18129) respectively. nih.gov For example, the antileishmanial activity of flavones was found to be influenced by the B-ring hydroxylation pattern, with 7-hydroxyflavone (B191518) being more active than 7,4'-dihydroxyflavone. nih.gov

However, the relationship is not always linear, and the position of the additional hydroxyl groups is crucial. For example, comparing (2S)-7-hydroxyflavanone with (2S)-pinocembrin (5,7-dihydroxyflavanone), the latter showed higher antibacterial activity against S. aureus, which was attributed to the chelation of essential metals for bacterial metabolism. scienceasia.org

| Compound | Hydroxylation Pattern | Observed Bioactivity |

| This compound | 7-OH | Weak anti-proliferative (MCF-7) mdpi.com, Potent aromatase inhibitor oup.com, AChE inhibitor rsc.org |

| 6-Hydroxyflavanone | 6-OH | Higher antioxidant activity than 7-HF mdpi.com, Significant cytotoxic effect (HL-60) mdpi.com |

| Naringenin | 5,7,4'-triOH | Weaker α-amylase inhibitor than apigenin (B1666066) alliedacademies.org, Weaker aromatase inhibitor than 7-hydroxyflavone oup.com |

| Eriodictyol | 5,7,3',4'-tetraOH | Higher antioxidant capacity than naringenin nih.gov, More effective than quercetin (B1663063) on some enzyme inhibitions alliedacademies.orgalliedacademies.org |

| Pinocembrin | 5,7-diOH | Weaker antiradical activity than chrysin (B1683763) nih.govresearchgate.net, Higher antibacterial activity than 7-HF scienceasia.org |

Role of the C2-C3 Bond Saturation in Activity Profiles

A defining structural feature of flavanones is the saturated single bond between carbons C2 and C3 of the C-ring. This contrasts with flavones and flavonols, which possess a C2=C3 double bond. This difference in saturation has profound implications for the molecule's three-dimensional structure and electronic properties, thereby affecting its biological activity.

The C2=C3 double bond extends the π-conjugation of the molecule to include the B-ring with the 4-oxo group in the C-ring. mdpi.com This enhanced conjugation generally results in a more planar structure and increases the radical scavenging ability of flavones compared to the corresponding flavanones. alliedacademies.orgalliedacademies.orgmdpi.com For many enzymatic inhibition activities, the presence of the C2=C3 double bond is beneficial. For example, flavonoids with a C2=C3 double bond were found to be more effective inhibitors of enzymes like α-amylase, α-glucosidases, and cyclooxygenase (COX) than their saturated counterparts (flavanones). alliedacademies.orgalliedacademies.org The planar structure of flavones is thought to allow for easier entry into the hydrophobic pockets of enzymes. alliedacademies.org

However, the influence of the C2=C3 bond on antiradical activity can be dependent on the solvent polarity. In weak polarity phases, the antiradical activity of flavones or flavonols is not consistently stronger than that of the corresponding flavanones. nih.govresearchgate.netbohrium.com In polar phases, the C2=C3 double bond can weaken the antiradical activity by increasing the proton affinity, making flavones or flavonols less active than flavanones in these environments. nih.govresearchgate.netbohrium.com

In the context of aromatase inhibition, flavones like 7-hydroxyflavone are significantly more potent inhibitors than their flavanone counterparts, such as 7-hydroxyflavanone. oup.com It is proposed that the absence of the C2=C3 double bond in flavanones leads to reduced electronegativity of the 4-oxo group, resulting in a weaker interaction with the heme prosthetic group of the aromatase enzyme. oup.com Conversely, for antibacterial activity, the saturation of the C2=C3 bond has been considered an important feature, with some flavanones like naringenin showing stronger activity than their corresponding flavones (apigenin). mdpi.com

| Flavanone (Saturated C2-C3) | Corresponding Flavone (Unsaturated C2=C3) | Comparative Activity Profile |

| This compound | 7-Hydroxyflavone | Flavanone is a weaker aromatase inhibitor. oup.com |

| Naringenin | Apigenin | Flavanone is a weaker α-amylase inhibitor. alliedacademies.orgalliedacademies.org |

| Pinocembrin | Chrysin | In weak polarity, flavone has stronger antiradical activity. nih.govresearchgate.net Flavanone is a weaker enzyme inhibitor. alliedacademies.orgalliedacademies.org |

| Eriodictyol | Luteolin | Flavanone is a weaker enzyme inhibitor. alliedacademies.orgalliedacademies.org |

Impact of Substitutions on A-Ring and B-Ring on Biological Potency

Beyond hydroxylation, other substitutions on the A and B rings, such as methoxy (B1213986) groups, halogens, or bulky alkyl groups, can significantly modulate the biological potency of the flavanone scaffold. These modifications can alter the compound's lipophilicity, electronic distribution, and steric properties, thereby affecting its absorption, metabolism, and interaction with molecular targets.

On the A-ring, substitutions can have varied effects. For instance, in a study of flavone derivatives, the presence of adjacent hydroxyl groups on the A-ring was found to increase copper chelation potency, whereas a methoxyl group had a negative influence. researchgate.net The introduction of a furan-pyrazole structure at the 7-position of hydroxyflavone, followed by the addition of methoxy groups to the A and B rings, enhanced antiproliferative activity against lung cancer cells. mdpi.com This suggests that increasing the number of methoxy groups can be beneficial for certain activities.

Substitutions on the B-ring are particularly critical for many biological activities, especially antioxidant and enzyme inhibitory effects. nih.govmdpi.com The B-ring hydroxyl configuration is often the most significant determinant of ROS scavenging. nih.gov However, other substitutions also play a key role. Generally, substitutions on the B-ring of the flavone base structure tend to decrease aromatase inhibitory potency. oup.com In contrast, for antileishmanial activity, 3',4'-dihydroxyflavone (B191068) showed good potential, but further hydroxylation on the A-ring did not always lead to improved activity. nih.gov The introduction of fluorine atoms into the A- and B-rings has been explored to create analogues with potential anti-influenza and fungistatic effects. researchgate.net

The nature and position of substituents are crucial. For example, studies on flavones have shown that methoxy groups at the C5 and C7 positions, along with a hydroxyl group at C3', can enhance anti-inflammatory activity. nih.gov The addition of bulky substituents, such as a myrtenyl group, can also have a dramatic impact. A 7-hydroxy-4-chromanone substituted with a 2-myrtenyl group was largely inactive, while its corresponding ring-opened chalcone (B49325) derivative showed good antibacterial activity, highlighting the complex interplay between the core structure and its substituents. acs.org

Stereochemical Contributions at C2 to Efficacy and Selectivity

The C2 carbon of the flavanone C-ring is a chiral center, meaning flavanones can exist as two enantiomers, (2S) and (2R). This stereochemistry is a critical factor in their biological activity, as biological systems like enzymes and receptors are themselves chiral. Consequently, enantiomers of a flavanone can exhibit different pharmacokinetic and pharmacodynamic properties, a phenomenon known as stereoselectivity. uva.es

The absolute configuration at C2 can dictate how the molecule fits into a binding site, influencing the efficacy and selectivity of its action. For many flavonoids, one enantiomer is significantly more active than the other. For example, the natural levo-rotatory, or (2S), form of 7-hydroxyflavanone is the configuration typically isolated from natural sources like Dracaena loureiri. scienceasia.org

Advanced Analytical Methodologies for 2s 7 Hydroxyflavanone Research

Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC)

Chromatographic methods are fundamental for the isolation and quantification of (2S)-7-hydroxyflavanone from various sources, including plant extracts and reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalently used techniques due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC): HPLC is widely employed for the separation of flavanones. researchgate.net A typical HPLC method for 7-hydroxyflavanone (B191499) might involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often containing a small percentage of acid (e.g., formic acid) to improve peak shape. nih.gov For instance, one study utilized a Waters 2690 instrument with a photodiode array detector, an ODS 2 column, and a gradient of acetonitrile in 4.5% formic acid. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, typically set at a wavelength around 280 nm, which corresponds to a characteristic absorption band of the flavanone (B1672756) structure. nih.gov The retention time under specific conditions allows for the identification and quantification of the compound when compared to a reference standard.

Ultra-Performance Liquid Chromatography (UPLC): UPLC, a refinement of HPLC, utilizes columns with smaller particle sizes (<2 µm), enabling faster analysis times and improved resolution. A UPLC-MS/MS method was developed to quantify 3-hydroxyflavone (B191502) and its glucuronide metabolite, demonstrating the high sensitivity of this technique, requiring only 10 μL of blood for analysis. nih.gov While this study focused on a related flavone (B191248), the methodology is directly applicable to this compound, highlighting the potential for rapid and sensitive quantification in biological samples. nih.gov

Gas Chromatography (GC): Gas chromatography is another valuable tool, particularly when coupled with mass spectrometry (GC-MS). For GC analysis, derivatization of the hydroxyl group of this compound to a more volatile silyl (B83357) ether is often necessary. A study on monohydroxyflavanones described a GC-MS method using a DB-5 capillary column for the separation and characterization of seven different isomers. lookchem.comjst.go.jp This technique provides excellent separation and allows for the identification of compounds based on their retention times and mass spectra. lookchem.comjst.go.jp

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for both achiral and chiral separations of flavanones. A study demonstrated the baseline separation of ten flavanones, including 7-hydroxyflavanone, using a Lichrospher 100 Diol column with a gradient of 2-propanol in supercritical CO2. uva.es Furthermore, the same study achieved the chiral separation of these flavanones on a Chiralpak AD column, highlighting the utility of SFC for stereoisomeric analysis. uva.es

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application | Reference |

| HPLC | ODS 2 (4.6 × 250 mm) | Gradient of 80% acetonitrile in 4.5% formic acid and 4.5% formic acid | Photodiode Array (280 nm) | Separation from biotransformation products | nih.gov |

| GC-MS | DB-5 Capillary Column | Helium | Mass Spectrometry | Characterization of monohydroxyflavanone isomers | lookchem.comjst.go.jp |

| SFC (Achiral) | Lichrospher 100 Diol | Gradient of 2-propanol in CO2 | UV (220 nm) | Separation of ten flavanones | uva.es |

| SFC (Chiral) | Chiralpak AD | Ethanol (B145695)/methanol (B129727) (80:20) with 0.1% TFA in CO2 | UV | Enantiomeric separation of ten flavanones | uva.es |

| Nano-LC | Polysaccharide-based chiral stationary phases | - | - | Stereoisomeric separation of flavonoids | lookchem.com |

High-Resolution Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, FT-IR)

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In the ¹H NMR spectrum of a flavanone, characteristic signals include those for the protons on the heterocyclic C-ring (H-2, H-3ax, and H-3eq) and the aromatic protons on the A and B rings. semanticscholar.org For 7-hydroxyflavanone, the presence of the hydroxyl group at C-7 influences the chemical shifts of the adjacent aromatic protons (H-6 and H-8). nih.gov ¹³C NMR spectra complement this information by showing the chemical shifts of all carbon atoms in the molecule, with the carbonyl carbon (C-4) typically appearing at a downfield shift of around 192 ppm. semanticscholar.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), can determine the elemental composition with high accuracy. nih.gov The fragmentation pattern in MS/MS experiments can help to confirm the structure. For flavanones, common fragmentation pathways involve retro-Diels-Alder (rDA) reactions of the C-ring. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 7-hydroxyflavanone will show characteristic absorption bands for the hydroxyl group (O-H stretching, typically a broad band around 3400 cm⁻¹), the carbonyl group (C=O stretching, around 1680 cm⁻¹), and aromatic C-H and C=C stretching vibrations. nih.gov The absence of the hydroxyl band in a derivative like 7-methoxyflavanone (B1630992) can confirm the success of a methylation reaction. nih.gov

| Technique | Compound | Key Observations | Reference |

| ¹H NMR | 7-Methoxyflavanone | H-2 at δ 5.47 ppm (dd), H-3ax at δ 3.04 ppm (dd), H-3eq at δ 2.84 ppm (dd) | semanticscholar.org |

| ¹³C NMR | 7-Hydroxyflavanone | C-2 at δ 81.1 ppm, C-3 at δ 45.2 ppm | nih.gov |

| ¹³C NMR | 7-Methoxyflavan-4-ol | C-4 shifted from δ 192.2 ppm to δ 65.6 ppm upon reduction | semanticscholar.org |

| IR | 7-Hydroxyflavanone | Hydroxyl group absorption band at 3413 cm⁻¹ | nih.gov |

| HR-ESI-MS | 7-Hydroxyflavanone | Used for determination of molecular weight and elemental composition | nih.gov |

Electrochemical Methods for Detection and Quantification

Electrochemical techniques, such as cyclic voltammetry (CV), offer a sensitive and often cost-effective means for the detection and quantification of electroactive compounds like this compound. The phenolic hydroxyl group and the carbonyl group in the flavanone structure are susceptible to oxidation and reduction, respectively.

Studies on the electrochemical behavior of flavonoids have shown that the oxidation potential is influenced by the number and position of hydroxyl groups. nih.gov Cyclic voltammetry performed on a glassy carbon electrode can be used to determine the oxidation potentials of 7-hydroxyflavanone. mdpi.com One study on 7-hydroxyflavone (B191518) (the oxidized form of 7-hydroxyflavanone) at a glassy carbon electrode showed two reduction peaks under illumination, suggesting that different parts of the molecule can be reduced. inesctec.pt While this was on the flavone, it indicates the potential for using electrochemical methods to study the redox properties of the related flavanone. These methods can be developed into sensitive analytical protocols for quantifying this compound in various samples.

Coupled Techniques and Hyphenated Systems

The combination of chromatographic separation with spectroscopic detection, known as hyphenated techniques, provides a powerful platform for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful hyphenated technique for flavonoid analysis. ajrconline.org It combines the excellent separation capabilities of HPLC or UPLC with the high sensitivity and specificity of mass spectrometry. This allows for the identification and quantification of this compound even at trace levels in complex matrices like plant extracts and biological fluids. biocrick.com LC-MS/MS, which involves tandem mass spectrometry, provides even greater specificity and structural information through the analysis of fragmentation patterns. mdpi.com For example, LC-ESI-MS/MS has been used to identify 7-hydroxyflavanone in the methanolic extract of Launaea procumbens. phcog.com

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned earlier, GC-MS is a robust technique for the analysis of volatile or derivatized flavonoids. lookchem.com It provides high-resolution separation and definitive identification based on mass spectral libraries. jst.go.jp

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a more specialized hyphenated technique that allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. nih.gov This can be particularly useful for the structural elucidation of unknown compounds in a mixture without the need for prior isolation. saapjournals.org

Optimization of Sample Preparation and Extraction for Research Applications

The quality of analytical results is highly dependent on the efficiency and cleanliness of the sample preparation and extraction steps. The goal is to effectively isolate this compound from the sample matrix while minimizing the co-extraction of interfering substances.

Conventional Extraction Methods: Traditional methods like maceration, infusion, and decoction are often used for extracting flavonoids from plant materials. ptfarm.pl The choice of solvent is crucial, with ethanol and methanol being common choices for extracting moderately polar compounds like flavanones. ptfarm.pl

Advanced Extraction Techniques: Modern extraction techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) can offer significant advantages over conventional methods, including reduced extraction time and solvent consumption, and potentially higher extraction yields. ptfarm.pl

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. researchgate.net A reversed-phase sorbent, such as C18 or a polymeric phase, can be used to retain this compound from an aqueous solution, while more polar impurities are washed away. The compound is then eluted with a small volume of an organic solvent. This technique is effective for purifying extracts before chromatographic analysis and can significantly improve the sensitivity and robustness of the analytical method. researchgate.net For instance, a study on phenolic compounds in food highlighted the advantages of a direct SPE protocol in terms of higher extraction efficiencies compared to liquid-liquid extraction. researchgate.net

Computational and in Silico Investigations of 2s 7 Hydroxyflavanone

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ugm.ac.id For (2S)-7-hydroxyflavanone, docking studies have been instrumental in elucidating its potential as an inhibitor of various enzymes. These simulations calculate the binding affinity, typically expressed as a binding energy score (in kcal/mol), where a more negative value indicates a stronger and more stable interaction. ugm.ac.id

One area of significant interest has been its potential in managing diabetes. Docking studies have explored the interaction of this compound with key protein targets in diabetes mellitus. researchgate.net For instance, it has been docked against the C and N-terminal subunits of human maltase-glucoamylase, glucagon-like peptide-1, N-terminal sucrase-isomaltase, and human peroxisome proliferator-activated receptor-α and γ. researchgate.net The results from these studies suggest favorable binding energies, indicating that this compound could potentially modulate the activity of these proteins. researchgate.net

Another application of molecular docking for this compound has been in the exploration of its anti-inflammatory properties. The cyclooxygenase-2 (COX-2) enzyme is a key player in inflammation, and inhibiting its activity is a common strategy for anti-inflammatory drugs. ugm.ac.id Docking simulations of this compound with the COX-2 enzyme have revealed strong binding affinities, suggesting a potential mechanism for its anti-inflammatory effects. ugm.ac.id The binding energy of this compound with COX-2 was found to be -8.9 kcal/mol, which is more favorable than that of the known nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802) (-8.1 kcal/mol). ugm.ac.id

Furthermore, the interaction of this compound with other proteins has also been investigated. For example, it has been shown to have a strong binding affinity for the dipeptidyl peptidase-IV (DPP-IV) enzyme, another target in diabetes management. impactfactor.org The binding energies from various docking studies are summarized in the table below.

| Target Protein | Binding Energy (kcal/mol) | Potential Therapeutic Area |

|---|---|---|

| Human Maltase-Glucoamylase (C-terminal) | -8.0 | Diabetes |

| Human Maltase-Glucoamylase (N-terminal) | -7.6 | Diabetes |

| Glucagon-Like Peptide-1 | -7.2 | Diabetes |

| N-terminal Sucrase-Isomaltase | -8.2 | Diabetes |

| Human Peroxisome Proliferator-Activated Receptor-α | -7.0 | Diabetes |

| Human Peroxisome Proliferator-Activated Receptor-γ | -8.4 | Diabetes |

| Cyclooxygenase-2 (COX-2) | -8.9 | Inflammation |

| Dipeptidyl Peptidase-IV (DPP-IV) | Strong affinity (exact value not specified) | Diabetes |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-protein complex over time. nih.gov These simulations are crucial for understanding the flexibility of both the ligand and the protein and how they adapt to each other upon binding. nih.gov

MD simulations have been employed to study the stability of the complex formed between this compound and its target proteins. For example, after docking with the COX-2 enzyme, MD simulations can be run to observe the stability of the predicted binding mode. ugm.ac.id The simulations track the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD trajectory suggests that the ligand remains bound in a stable conformation within the active site. researchgate.net Furthermore, the analysis of hydrogen bond formation and rupture during the simulation provides insights into the key interactions that stabilize the complex. ugm.ac.id

In a study on the interaction of 7-hydroxyflavone (B191518) with the anti-apoptotic protein Bcl-2, MD simulations were used to confirm the stability of the docked complex. nih.govresearchgate.net The results indicated that the compound maintained a stable binding within the protein's binding groove. nih.govresearchgate.net Such studies are critical for validating the initial docking results and providing a more realistic picture of the binding event.

| Simulation Parameter | Observation | Implication |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Stable trajectory for the ligand-protein complex | The binding pose is stable over time |

| Hydrogen Bond Analysis | Persistent hydrogen bonds between the ligand and key residues | Identifies crucial interactions for binding affinity |

| Conformational Changes | Minor fluctuations in ligand and protein conformation | Indicates a well-accommodated and stable binding |

Density Functional Theory (DFT) Studies for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. mdpi.com In the context of this compound, DFT calculations provide valuable information about its electronic properties, which in turn helps in understanding its reactivity and potential biological activity. mdpi.comnih.gov

DFT studies can be used to calculate a variety of molecular properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive. researchgate.net

Furthermore, DFT can be used to calculate various quantum chemical descriptors such as hardness, electronegativity, chemical potential, and electrophilicity index. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity and can be correlated with its biological activity. nih.gov For 7-hydroxyflavanone (B191499), DFT calculations have been used to predict its antioxidant activity by analyzing its electronic structure and properties. mdpi.comnih.gov The optimized geometries and electronic transitions of 7-hydroxyflavanone have been determined using DFT methods, providing insights into its spectral properties. mdpi.comnih.gov

| Quantum Chemical Descriptor | Significance | Application for this compound |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability | Predicting its potential for chemical reactions |

| Hardness (η) | Measures resistance to change in electron distribution | Assessing its stability |

| Electronegativity (χ) | Measures the power of an atom to attract electrons | Understanding its charge distribution |

| Chemical Potential (μ) | Related to the escaping tendency of an electron from a system | Predicting its reactivity in charge transfer reactions |

| Electrophilicity Index (ω) | Measures the electrophilic power of a molecule | Predicting its ability to accept electrons |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by finding a correlation between a set of molecular descriptors (numerical representations of the chemical structure) and the observed biological activity of a series of compounds. researchgate.net Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds. wikipedia.org

For flavonoids, including flavanones like this compound, QSAR models have been developed to predict various biological activities such as antioxidant and insecticidal properties. conicet.gov.arnih.gov The process involves calculating a wide range of molecular descriptors for a set of flavonoids with known activities. These descriptors can include constitutional, topological, geometrical, and electronic properties. scispace.com Statistical methods are then used to select the most relevant descriptors and build a mathematical equation that can predict the activity. researchgate.net

While specific QSAR models solely for this compound are not extensively reported, the principles of QSAR are applicable. eco-vector.com By including this compound in a dataset of related flavonoids, its activity could be predicted based on its unique structural features. eco-vector.com For instance, a QSAR study on the insecticidal activity of flavones used 3D-MoRSE descriptors, which represent the 3D structure of the molecule, to build a predictive model. conicet.gov.ar Such models can guide the design of new flavanone (B1672756) derivatives with enhanced biological activities.

| QSAR Model Component | Description | Relevance to this compound |

|---|---|---|

| Molecular Descriptors | Numerical values that represent the chemical structure and properties of a molecule. | Quantifying the unique features of this compound for activity prediction. |